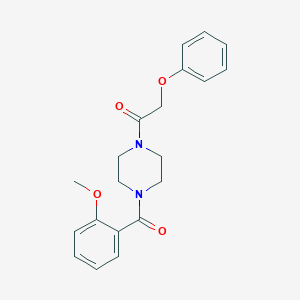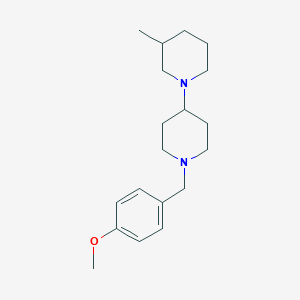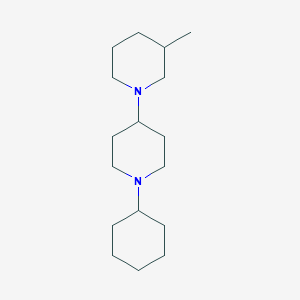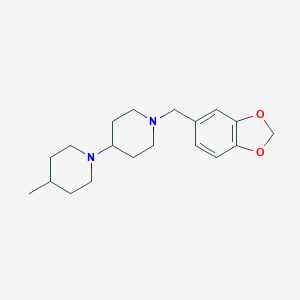![molecular formula C21H24N2O4 B247634 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247634.png)
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxybenzoyl group and a 4-methylphenoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Etherification: : The next step involves the etherification of the piperazine intermediate with 4-methylphenol. This reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted in an organic solvent such as acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents used include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a ligand for various receptors and enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a piperazine ring and is used to treat major depressive disorder.
Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha-1 adrenergic receptor antagonist used to manage hypertension.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-3-7-19(8-4-16)27-15-20(24)22-11-13-23(14-12-22)21(25)17-5-9-18(26-2)10-6-17/h3-10H,11-15H2,1-2H3 |
Clé InChI |
QIAQWXVNZXAPAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B247560.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247562.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247570.png)




![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
